molecular formula C21H17NO B1655224 1-benzyl-3-phenyl-3H-indol-2-one CAS No. 3335-95-3

1-benzyl-3-phenyl-3H-indol-2-one

Cat. No.: B1655224
CAS No.: 3335-95-3
M. Wt: 299.4 g/mol
InChI Key: JVOOROOSCRPRFJ-UHFFFAOYSA-N
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Description

1-benzyl-3-phenyl-3H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzyl group at the first position, a phenyl group at the third position, and a carbonyl group at the second position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-3-phenyl-3H-indol-2-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole ring. For instance, the reaction of phenylhydrazine hydrochloride with benzyl phenyl ketone in the presence of methanesulfonic acid under reflux conditions yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and solvents that can be easily recycled is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-phenyl-3H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used under acidic or basic conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Alkylated or acylated indole derivatives.

Scientific Research Applications

1-benzyl-3-phenyl-3H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3-phenyl-3H-indol-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . This inhibition can lead to reduced melanin production, making it useful in treating hyperpigmentation disorders.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-phenyl-1H-indole: Lacks the carbonyl group at the second position.

    1-benzyl-3-phenyl-2H-indol-2-one: Has a different tautomeric form.

    1-benzyl-3-phenyl-3H-indol-2-yl-methanol: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness

1-benzyl-3-phenyl-3H-indol-2-one is unique due to its specific substitution pattern and the presence of a carbonyl group at the second position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable subject for further research.

Properties

IUPAC Name

1-benzyl-3-phenyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-21-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)22(21)15-16-9-3-1-4-10-16/h1-14,20H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOOROOSCRPRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278722
Record name MLS002638091
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3335-95-3
Record name MLS002638091
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002638091
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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